molecular formula C14H12F3N3O B8283009 6-[[2-(Trifluoromethyl)phenyl]methylamino]pyridine-3-carboxamide

6-[[2-(Trifluoromethyl)phenyl]methylamino]pyridine-3-carboxamide

Cat. No. B8283009
M. Wt: 295.26 g/mol
InChI Key: BIZMADCGAOJREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

To a stirred solution of 6-chloronicotinamide (0.053 g, 0.34 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.021 g, 0.03 mmol), sodium 2-methylpropan-2-olate (0.065 g, 0.68 mmol) and diacetoxypalladium (7.60 mg, 0.03 mmol) in DME (1 mL) was added (2-(trifluoromethyl)phenyl)methanamine (0.095 mL, 0.68 mmol). The reaction mixture was subjected to microwave irradiation for 4h at 120 C. Only traces of product was observed. The crude product was dissolved in DMSO (2 mL) and purified using Fractionlynx I, (Xbridge Prep C18 5µm OBD 19x150 mm column), with 5 to 95% acetonitrile in 0.2% ammonia at pH 10. 6-(2-(trifluoromethyl)benzylamino)nicotinamide: 1.45 mg (1.5 %)
Quantity
0.000677 mol
Type
reagent
Reaction Step One
Quantity
0.001 L
Type
solvent
Reaction Step Two
Quantity
0.000677 mol
Type
reactant
Reaction Step Three
Quantity
0.000339 mol
Type
reactant
Reaction Step Four
Quantity
3.39e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
401
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.000677 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.001 L
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0.000677 mol
Type
reactant
Smiles
C1=CC=C(C(=C1)CN)C(F)(F)F
Step Four
Name
Quantity
0.000339 mol
Type
reactant
Smiles
C1=CC(=NC=C1C(=O)N)Cl
Step Five
Name
Quantity
3.39e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
3.39e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C(=C1)CNC2=NC=C(C=C2)C(=O)N)C(F)(F)F
Measurements
Type Value Analysis
YIELD 1.45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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